molecular formula C16H12Cl2N2S B5568988 5-(3,4-dichlorobenzyl)-N-phenyl-1,3-thiazol-2-amine

5-(3,4-dichlorobenzyl)-N-phenyl-1,3-thiazol-2-amine

Cat. No.: B5568988
M. Wt: 335.2 g/mol
InChI Key: ZLBHEUXAXCINIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dichlorobenzyl)-N-phenyl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C16H12Cl2N2S and its molecular weight is 335.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.0098250 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds in Drug Design and Development

Heterocyclic compounds, including thiazoles and their derivatives, have been extensively studied for their therapeutic potential and applications in drug design and development. The structural features of thiazoles, including the presence of sulfur and nitrogen in the heterocyclic ring, contribute to their diverse pharmacological properties. For instance, 2,4-thiazolidinediones have shown promise as antimicrobial, anticancer, and antidiabetic agents due to their ability to modulate various biological targets (Singh et al., 2022). This demonstrates the broad utility of thiazole-containing compounds in addressing a range of health conditions, suggesting potential research avenues for 5-(3,4-dichlorobenzyl)-N-phenyl-1,3-thiazol-2-amine in similar therapeutic areas.

Advanced Materials and Chemical Synthesis

Compounds with thiazol moieties have also found applications in the development of advanced materials and in chemical synthesis processes. Their unique chemical properties facilitate the synthesis of complex molecules and materials with desirable features for various industrial applications. For example, the synthesis and structural properties of novel substituted thiazolidinones highlight the versatility of thiazole derivatives in creating compounds with specific spectroscopic and structural characteristics, useful in material science and chemistry research (Issac & Tierney, 1996). Such insights can inform research into this compound, exploring its potential applications in creating novel materials or in facilitating chemical transformations.

Environmental and Biological Applications

The environmental persistence and biological activity of chlorinated compounds and thiazole derivatives necessitate research into their fate, behavior, and potential applications in environmental and biological contexts. Studies on compounds like triclosan, which shares structural characteristics with the compound of interest, have highlighted the importance of understanding the environmental impact and biological effects of these chemicals (Bedoux et al., 2012). Research into this compound could similarly explore its environmental stability, degradation pathways, and biological activities, contributing valuable information for its safe and effective use.

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methyl]-N-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2S/c17-14-7-6-11(9-15(14)18)8-13-10-19-16(21-13)20-12-4-2-1-3-5-12/h1-7,9-10H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBHEUXAXCINIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.